molecular formula C21H24N6 B12275695 2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole

2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B12275695
M. Wt: 360.5 g/mol
InChI Key: GHGFRWUVXXDSQQ-UHFFFAOYSA-N
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Description

2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a benzodiazole ring, a pyrazolo[1,5-a]pyrazine ring, and an azetidine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps and specific reaction conditions. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 60°C . This reaction leads to the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates, which can be further processed to obtain the desired compound.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential lead compound for the development of new drugs due to its unique structure and potential biological activity. Additionally, it can be used in the study of heterocyclic chemistry and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is not well-documented in the literature. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Similar compounds to 2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole include other heterocyclic compounds such as pyrazolo[1,5-a]pyrazines and benzodiazoles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of the benzodiazole, pyrazolo[1,5-a]pyrazine, and azetidine rings in the target compound sets it apart from other related molecules .

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

4-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C21H24N6/c1-14-11-18-19(22-9-10-26(18)24-14)25-12-15(13-25)27-17-8-6-5-7-16(17)23-20(27)21(2,3)4/h5-11,15H,12-13H2,1-4H3

InChI Key

GHGFRWUVXXDSQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC(C3)N4C5=CC=CC=C5N=C4C(C)(C)C

Origin of Product

United States

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